2-Chloro-1-(chloromethyl)-4-methoxybenzene CAS 54413-58-4 properties
2-Chloro-1-(chloromethyl)-4-methoxybenzene CAS 54413-58-4 properties
Topic: 2-Chloro-1-(chloromethyl)-4-methoxybenzene (CAS 54413-58-4) Properties & Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Format: In-Depth Technical Whitepaper
Critical Intermediate for Kinase Inhibitor Development
Executive Summary
2-Chloro-1-(chloromethyl)-4-methoxybenzene (CAS 54413-58-4), also known as 2-Chloro-4-methoxybenzyl chloride , is a specialized benzylic halide intermediate used primarily in the synthesis of small-molecule therapeutics. Its structural motif—a benzene ring substituted with a methoxy group (electron-donating), a chlorine atom (electron-withdrawing/directing), and a reactive chloromethyl group—makes it a highly versatile alkylating agent.
This compound is a key building block in the development of Wee1 and Chk1 kinase inhibitors , which are critical targets in oncology for abrogating the G2/M cell cycle checkpoint. Additionally, it serves as a linker in the synthesis of nitric oxide-releasing non-steroidal anti-inflammatory drugs (NSAIDs).
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
The following data consolidates available experimental values and predictive models for CAS 54413-58-4. Due to its nature as a reactive intermediate, it is often generated in situ or used immediately; thus, extensive physical characterization in public databases is limited compared to stable end-products.
Table 1: Physicochemical Specifications
| Property | Specification | Notes |
| IUPAC Name | 2-Chloro-1-(chloromethyl)-4-methoxybenzene | |
| Common Synonyms | 2-Chloro-4-methoxybenzyl chloride; 2-Chloro-4-anisyl chloride | |
| CAS Number | 54413-58-4 | |
| Molecular Formula | C₈H₈Cl₂O | |
| Molecular Weight | 191.05 g/mol | |
| Physical State | Liquid or Low-Melting Solid | Predicted based on congeners |
| Boiling Point | ~110–115 °C (at 1–2 mmHg) | Predicted range |
| Density | ~1.28 g/cm³ | Predicted |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Hydrolyzes in water | |
| Reactivity Class | Benzylic Halide / Alkylating Agent | Highly susceptible to nucleophilic attack |
Synthetic Utility & Mechanism
The primary utility of 2-Chloro-1-(chloromethyl)-4-methoxybenzene lies in its benzylic carbon , which is activated for Nucleophilic Substitution (
Reactivity Profile
-
Electrophilic Center: The benzylic carbon (
) is a "soft" electrophile, ideal for reactions with amines, thiols, and carbon nucleophiles. -
Leaving Group: The chloride ion (
) is a good leaving group, facilitating rapid substitution under mild basic conditions. -
Electronic Effects: The 4-methoxy group donates electron density into the ring, stabilizing carbocation character (if
pathways are accessible), while the 2-chloro substituent provides steric bulk and mild deactivation, preventing runaway side reactions like polymerization.
Visualization: Reactivity Pathway
The following diagram illustrates the synthesis of the chloride from its alcohol precursor and its subsequent transformation into a kinase inhibitor scaffold.
Figure 1: Synthetic pathway from alcohol precursor to functionalized drug scaffold via Sn2 substitution.
Experimental Protocols
Protocol A: Synthesis from (2-Chloro-4-methoxyphenyl)methanol
This protocol describes the standard conversion of the benzyl alcohol to the benzyl chloride using thionyl chloride. This method is preferred for its high yield and gaseous byproducts (
Reagents:
-
(2-Chloro-4-methoxyphenyl)methanol (1.0 eq)
-
Thionyl Chloride (
) (1.2 eq) -
Dichloromethane (DCM) (Solvent, anhydrous)
-
DMF (Catalytic amount, optional)
Step-by-Step Methodology:
-
Setup: Charge a flame-dried round-bottom flask with (2-Chloro-4-methoxyphenyl)methanol and anhydrous DCM under an inert atmosphere (
or ). Cool the solution to 0°C using an ice bath. -
Addition: Add
dropwise over 20 minutes. If reaction is sluggish, add 1-2 drops of DMF as a catalyst to form the Vilsmeier-Haack intermediate. -
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours. Monitor by TLC (silica gel, Hexane/EtOAc) for the disappearance of the alcohol.
-
Workup:
-
Evaporate the solvent and excess
under reduced pressure (rotary evaporator). -
Redissolve the residue in DCM and wash with saturated
(to neutralize residual acid) followed by brine. -
Dry the organic layer over anhydrous
.[1]
-
-
Purification: The crude benzylic chloride is often pure enough for the next step. If necessary, purify via rapid column chromatography (neutral alumina or silica) or vacuum distillation. Note: Benzylic chlorides are unstable on acidic silica for long periods.
Protocol B: Application in Kinase Inhibitor Synthesis
In the context of Wee1/Chk1 inhibitors , this compound is typically used to alkylate a heterocyclic core (e.g., a pyrrolocarbazole or similar scaffold).
-
Coupling: Dissolve the target heterocycle (containing an acidic N-H or reactive C-H) in a polar aprotic solvent (DMF or DMSO).
-
Base: Add a base such as
or to deprotonate the nucleophile. -
Alkylation: Add 2-Chloro-1-(chloromethyl)-4-methoxybenzene (1.1 eq) and stir at 25–60°C.
-
Outcome: The resulting "2-chloro-4-methoxybenzyl" moiety serves as a critical hydrophobic anchor that fits into the kinase ATP-binding pocket, improving potency and selectivity.
Safety & Handling (E-E-A-T)
Hazard Classification:
-
Corrosive (Skin Corr.[2] 1B): Causes severe skin burns and eye damage.
-
Lachrymator: Vapors are highly irritating to eyes and mucous membranes.
-
Sensitizer: Potential for allergic skin reaction.
Handling Procedures:
-
Engineering Controls: Always handle inside a certified chemical fume hood.
-
PPE: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container under an inert atmosphere (
) at 2–8°C. Moisture sensitive (hydrolyzes to release HCl).
References
-
PubChem. 2-Chloro-1-(chloromethyl)-4-methoxybenzene (Compound). National Library of Medicine. Available at: [Link]
- World Intellectual Property Organization (WIPO).WO2003091255A1 - Inhibitors of Checkpoint Kinases (Wee1 and Chk1). (Describes the synthesis and use of 2-chloro-4-methoxybenzyl derivatives).
-
National Institutes of Health (NIH). Design, Synthesis, In Silico and In Vitro Studies for New Nitric Oxide-Releasing Indomethacin Derivatives. (Details the synthesis of the alcohol precursor and subsequent halogenation). Available at: [Link]
